molecular formula C9H9N3O2 B14543260 3-Methyl-6-(pyridin-4-yl)-3,4-dihydro-2H-1,3,5-oxadiazin-2-one CAS No. 62068-55-7

3-Methyl-6-(pyridin-4-yl)-3,4-dihydro-2H-1,3,5-oxadiazin-2-one

Cat. No.: B14543260
CAS No.: 62068-55-7
M. Wt: 191.19 g/mol
InChI Key: RPAJUHNTJHTWGR-UHFFFAOYSA-N
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Description

3-Methyl-6-(pyridin-4-yl)-3,4-dihydro-2H-1,3,5-oxadiazin-2-one is a heterocyclic compound that contains an oxadiazine ring fused with a pyridine ring

Properties

CAS No.

62068-55-7

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

3-methyl-6-pyridin-4-yl-4H-1,3,5-oxadiazin-2-one

InChI

InChI=1S/C9H9N3O2/c1-12-6-11-8(14-9(12)13)7-2-4-10-5-3-7/h2-5H,6H2,1H3

InChI Key

RPAJUHNTJHTWGR-UHFFFAOYSA-N

Canonical SMILES

CN1CN=C(OC1=O)C2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-(pyridin-4-yl)-3,4-dihydro-2H-1,3,5-oxadiazin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of isonicotinic acid hydrazide with acetaldehyde and acetone . The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure the formation of the desired oxadiazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-(pyridin-4-yl)-3,4-dihydro-2H-1,3,5-oxadiazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

3-Methyl-6-(pyridin-4-yl)-3,4-dihydro-2H-1,3,5-oxadiazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-6-(pyridin-4-yl)-3,4-dihydro-2H-1,3,5-oxadiazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-6-(pyridin-4-yl)-3,4-dihydro-2H-1,3,5-oxadiazin-2-one is unique due to its specific oxadiazine-pyridine fusion, which imparts distinct chemical and biological properties

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